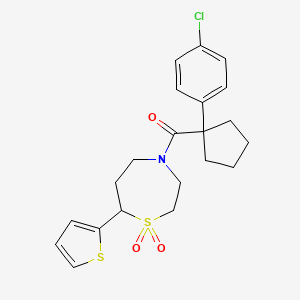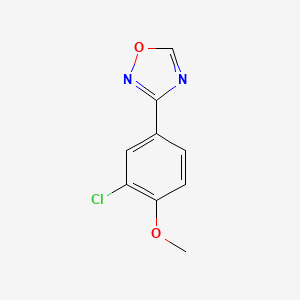
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a synthetic organic compound often researched in the field of medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide typically involves several steps. One common synthetic route involves the initial formation of the quinazoline core followed by functionalization to introduce the acetamide and phenoxybutynyl groups. Specific reagents such as trifluoroacetic anhydride, and alkynyl phenols are employed under controlled conditions of temperature and pH to optimize yields.
Industrial Production Methods: Industrial production of this compound can scale up the laboratory processes with modifications to ensure efficiency and safety. It often involves continuous flow reactors for better control over reaction conditions and purification stages employing high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions at the phenoxy or butynyl moieties, which may influence its biological activity. Reduction reactions could modify the quinazolinone core.
Substitution: : Nucleophilic substitution reactions can occur, especially on the acetamide and phenoxy groups, leading to a variety of derivatives.
Common Reagents and Conditions: : Reagents such as sodium hydride, hydrogen peroxide, and palladium catalysts are frequently used. Conditions like inert atmospheres and specific solvents like dimethyl sulfoxide (DMSO) or methanol are often employed.
Major Products Formed: : Depending on the reactions, products might include various quinazolinone derivatives, each with unique properties for potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is often studied for its potential to act as a synthetic intermediate for more complex molecules.
Biology: : In biology, it is explored for its binding affinity to specific enzymes or receptors, offering insights into its potential as a lead compound in drug discovery.
Medicine: : In medicinal research, this compound shows promise due to its possible anti-cancer, anti-inflammatory, and anti-microbial properties. It’s often used in pre-clinical studies to evaluate its efficacy and safety profiles.
Industry: : Industrial applications may include its use in the design of new materials or as a catalyst in organic reactions due to its unique chemical structure.
Wirkmechanismus
The compound typically exerts its effects by interacting with specific molecular targets within cells. Its mechanism of action may involve inhibition of enzyme activity or modulation of receptor functions, which in turn could affect cellular pathways related to inflammation, cancer progression, or microbial infection. Detailed studies often focus on its interactions at the molecular level to elucidate the precise pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is compared to compounds like gefitinib and erlotinib, which also have quinazoline cores and are known for their anti-cancer properties.
Other similar compounds might include various quinazolinone derivatives and acetamide derivatives that exhibit comparable biological activities.
Uniqueness: : What sets this compound apart is its specific functional groups that offer a unique combination of properties, making it a versatile candidate for diverse scientific explorations.
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)15-6-5-7-16(12-15)30-11-4-3-10-25-19(28)13-27-14-26-18-9-2-1-8-17(18)20(27)29/h1-2,5-9,12,14H,10-11,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLJBKDPWHHUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B2441568.png)
![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2441569.png)

![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2441572.png)
![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2441573.png)




![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2441584.png)
![5-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441585.png)

![3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B2441587.png)

